molecular formula C10H13NO B7975983 (S)-3-Phenoxypyrrolidine

(S)-3-Phenoxypyrrolidine

Cat. No. B7975983
M. Wt: 163.22 g/mol
InChI Key: SKHPQIQATRHESG-JTQLQIEISA-N
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Description

(S)-3-Phenoxypyrrolidine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Phenoxypyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Phenoxypyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Drug Design and Development

    (S)-3-Phenoxypyrrolidine and its derivatives are extensively studied in the field of drug design. For instance, the CHARMM General Force Field (CGenFF) extends to drug-like molecules, covering a range of chemical groups present in biomolecules and drug-like molecules, including heterocyclic scaffolds like pyrrolidine (Vanommeslaeghe et al., 2009). This facilitates simulations on drug-target interactions, enhancing the development of new pharmaceuticals.

  • Pharmacological Profiles

    Certain derivatives of pyrrolidine, such as R-96544, have been shown to possess potent, competitive, and selective activity against 5-HT2A receptors. This suggests potential applications in developing treatments for conditions mediated by these receptors (Ogawa et al., 2002).

  • Opiate Antagonists

    Derivatives of 3-phenylpyrrolidine have been correlated with antagonist properties, particularly in relation to opiate receptors. This highlights their potential role in developing treatments for opioid addiction or overdose (Ahmed et al., 1983).

  • Metal Complexes and Catalysis

    Pyrrolidine-based ligands are utilized in creating metal complexes with specific electronic structures, relevant in catalysis and material science. For example, Fe(III) complexes with bipyrrolidine phenoxide ligands have been studied for their oxidation properties and potential applications in catalysis (Chiang et al., 2014).

  • Chromatography and Separation Techniques

    Poly-N-vinylpyrrolidone, a polymer derived from pyrrolidine, is used as an adsorbent for chromatographic separation of phenolic compounds, demonstrating its utility in analytical chemistry (Clifford, 1974).

  • Bioactive Metabolites from Marine Fungi

    Pyrrolidine derivatives like phenopyrrozin have been isolated from marine fungi, pointing towards their role in natural product chemistry and potential pharmaceutical applications (Park et al., 2006).

properties

IUPAC Name

(3S)-3-phenoxypyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHPQIQATRHESG-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Phenoxypyrrolidine

CAS RN

931581-76-9
Record name (3S)-3-phenoxypyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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